molecular formula C10H11F2NO2 B13178446 Methyl 3-amino-3-(2,4-difluorophenyl)propanoate

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate

Cat. No.: B13178446
M. Wt: 215.20 g/mol
InChI Key: FCVSGKVSVMNVBK-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate is a fluorinated β-amino acid ester that serves as a critical building block in medicinal chemistry and pharmaceutical research . The compound features a 2,4-difluorophenyl substituent, a modification known to enhance metabolic stability, influence lipophilicity, and improve bioavailability in drug candidates . It is available as the free base (CAS 1038338-55-4) and commonly as a hydrochloride salt (CAS 1333750-44-9) for improved stability and handling . Enantiomerically pure β-aryl-β-amino acids like this are intensively investigated due to their pharmacological significance and unique biological properties . They are documented as crucial scaffolds in drug design, found in anticancer agents, novel antibiotics, and analgesic tetrapeptides . The incorporation of fluorine atoms is a key strategy in modern drug development, as evidenced by its use in active pharmaceutical ingredients (APIs) such as antidiabetic agents and antimicrobials . Researchers utilize this compound in the development of efficient enzymatic synthesis methods for producing optically active fluorinated β-amino acid enantiomers, which are valuable for preclinical studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

methyl 3-amino-3-(2,4-difluorophenyl)propanoate

InChI

InChI=1S/C10H11F2NO2/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,9H,5,13H2,1H3

InChI Key

FCVSGKVSVMNVBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis typically involves the esterification of the corresponding amino acid or the conversion of protected amino acid derivatives into the methyl ester form, followed by deprotection and salt formation if required.

Detailed Synthetic Route

Step 1: Starting Material Preparation
The precursor is often a protected amino acid such as (S)-2-((tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid. This compound is synthesized or commercially obtained as the protected form to facilitate selective reactions on the amino acid backbone.

Step 2: Deprotection and Esterification

  • The Boc-protected amino acid is treated with 4 N hydrochloric acid in 1,4-dioxane at room temperature for approximately 4 hours to remove the Boc protecting group and form the hydrochloride salt of the amino acid.
  • After isolation of the amino acid hydrochloride, the compound is dissolved in methanol, and thionyl chloride is added dropwise.
  • The mixture is heated to reflux for about 8 hours to convert the free acid into the methyl ester, yielding this compound hydrochloride as a white foam or solid after solvent removal and purification steps.
  • The yield reported for this step is around 70-72%.

Step 3: Purification

  • The product is typically purified by filtration and recrystallization from suitable solvents such as methanol or hexane.
  • Characterization is confirmed by 1H-NMR, 13C-NMR, and mass spectrometry, indicating the presence of the methyl ester, amino group, and difluorophenyl moiety.

Alternative Preparation via Direct Esterification

  • Another reported method involves direct esterification of the free amino acid with thionyl chloride in dry methanol under reflux conditions, followed by neutralization and extraction to isolate the methyl ester as a colorless oil with yields up to 87%.
  • This method involves stirring the amino acid in dry methanol with thionyl chloride at 80 °C until the reaction completes, then workup with aqueous potassium carbonate and organic extraction.

Summary Table of Preparation Methods

Step Reagents/Conditions Description Yield (%) Reference
1 4 N HCl in 1,4-dioxane, RT, 4 h Boc deprotection and salt formation -
2 Thionyl chloride, MeOH, reflux, 8 h Esterification to methyl ester 70-72
Alt 2 Thionyl chloride, dry MeOH, 80 °C, reflux Direct esterification 87
3 Filtration, recrystallization Purification -

Analytical Characterization Data

  • 1H-NMR (CDCl3):
    Signals consistent with amino acid methyl ester and aromatic protons, e.g., 3.64 ppm (s, 3H, OCH3), aromatic multiplets between 6.8–7.1 ppm, and methylene protons around 2.7–3.0 ppm.

  • 13C-NMR (CDCl3):
    Carbon signals include ester carbonyl (~170 ppm), aromatic carbons with characteristic C-F coupling constants (J_CF ~16-245 Hz), and aliphatic carbons near 40-55 ppm.

  • Mass Spectrometry:
    Molecular ion peak consistent with [M+H]+ at m/z ~216 for the free base and ~252 for the hydrochloride salt.

Notes on Hydrochloride Salt Formation

  • Conversion to the hydrochloride salt improves compound stability and solubility, which is beneficial for pharmaceutical and research applications.
  • The salt is formed by treatment with hydrochloric acid during Boc deprotection or by direct acidification of the free base.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. The fluorine atoms on the aromatic ring can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The table below compares methyl 3-amino-3-(2,4-difluorophenyl)propanoate with analogs differing in substituent position, halogenation, or functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
This compound 2,4-difluorophenyl C10H11F2NO2 215.20 769944-35-6 Discontinued; enantiomers synthesized via enzymatic resolution
Methyl (S)-3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride 3,5-difluorophenyl C10H11ClF2NO2 251.65 2703746-08-9 Hydrochloride salt enhances crystallinity; used in chiral synthesis
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate 3-(trifluoromethyl)phenyl C11H12F3NO2 247.21 N/A Higher lipophilicity due to CF3 group; potential for enhanced membrane permeability
Methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate 2-fluoro-3-methoxyphenyl C11H14FNO3 227.23 1213322-08-7 Methoxy group improves solubility in polar solvents
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate 3,4-dimethoxyphenyl C12H15NO4 237.25 N/A Electron-donating groups reduce reactivity; higher stability under acidic conditions
Key Observations:
  • Fluorine Position : The 2,4-difluoro substitution (target compound) creates a meta-directing electronic effect, whereas 3,5-difluoro (CAS 2703746-08-9) increases symmetry but may reduce steric hindrance .
  • Trifluoromethyl vs. Fluoro : The CF3 group (CAS N/A) significantly increases lipophilicity (logP ~2.5 vs. ~1.8 for 2,4-difluoro), impacting bioavailability .
  • Methoxy Substitution : Methoxy derivatives (e.g., CAS 1213322-08-7) exhibit improved solubility in aqueous media, making them preferable for liquid formulations .

Physicochemical Properties

  • Melting Points : Hydrochloride salts (e.g., CAS 2703746-08-9) typically have higher melting points (>200°C) than free esters due to ionic interactions.
  • Solubility: Methoxy-substituted derivatives (CAS 1213322-08-7) show ~20% higher solubility in ethanol compared to fluorinated analogs .
  • Stability : The 2,4-difluoro compound’s discontinued status may relate to hydrolytic instability under basic conditions, whereas trifluoromethyl analogs are more resistant to esterase activity .

Biological Activity

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate (often referred to as this compound hydrochloride) is a synthetic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparative analyses with similar compounds.

  • Molecular Formula : C10H11F2NO2
  • Molecular Weight : Approximately 233.67 g/mol
  • Structure : The compound features an amino group, a difluorophenyl substituent, and a propanoate backbone, which contribute to its distinct properties and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Propanoate Backbone : Utilizing starting materials such as fluorinated phenylalanines.
  • Introduction of the Amino Group : Achieved through amination reactions.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

These methods allow chemists to tailor the compound's properties for specific research applications.

Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Enzyme Interactions : It has been shown to interact with enzymes involved in amino acid metabolism, potentially acting as a substrate or inhibitor .
  • Cellular Effects : The compound influences cellular signaling pathways and gene expression patterns, which could lead to changes in cell growth and differentiation.

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets. Notably:

  • Carbonic Anhydrase Inhibition : Compounds with similar structures have been known to target carbonic anhydrase II, suggesting potential therapeutic applications in conditions where this enzyme plays a critical role.
  • Comparative Binding Studies : Interaction profiles with related compounds reveal that structural variations can significantly affect binding affinities and biological activities.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to other similar compounds:

Compound NameMolecular FormulaKey Features
Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoateC10H11F2NO2Different stereochemistry; potential different activity
Methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoateC10H11F2NO2Variation in fluorine substitution; affects pharmacokinetics
Methyl (S)-2-amino-3-(1-benzofuran-2-yl)propanoateC10H11FNO2Presence of benzofuran moiety; different interaction profiles

This table illustrates how structural differences can lead to diverse biological activities and therapeutic potentials among related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that this compound exhibits significant effects on cell viability and apoptosis in cancer cell lines. These findings suggest potential applications in cancer therapy.
  • Pharmacokinetic Profiles : In silico studies have indicated favorable pharmacokinetic properties for derivatives of this compound, highlighting its potential for further development as a therapeutic agent .

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